Cas no 2423-73-6 (4-Nitro-2,6-diphenylphenol)

4-Nitro-2,6-diphenylphenol 化学的及び物理的性質
名前と識別子
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- [1,1':3',1''-Terphenyl]-2'-ol,5'-nitro-
- 4-Nitro-2,6-diphenylphenol
- 2,6-diphenyl-4-nitrophenol
- 2'-Hydroxy-5'-nitro-m-terphenyl
- 4-Nitro-2.6-diphenyl-phenol
- 5'-Nitro-2'-hydroxy-m-terphenyl
- 5-Nitro-2-oxy-1.3-diphenyl-benzol
- 5'-Nitro-m-terphenyl-2'-ol
- Phenol,2,6-diphenyl-4-nitro
- 5'-Nitro-[1,1':3',1''-terphenyl]-2'-ol
- YCXQKJXTGDYKIO-UHFFFAOYSA-N
- Phenol, 2,6-diphenyl-4-nitro-
- 4-nitro-2,6-diphenyl-phenol
- VZ29514
- N0674
- 5'-nitro-[1,1';3'1'']terphenyl-2'-ol
- 5'-nitr
- FT-0634261
- 4-Nitro-2,6-diphenylphenol, 99%
- SCHEMBL2437022
- AKOS005216534
- CAA42373
- MFCD00075055
- DTXSID40347800
- InChI=1/C18H13NO3/c20-18-16(13-7-3-1-4-8-13)11-15(19(21)22)12-17(18)14-9-5-2-6-10-14/h1-12,20
- AKOS015912604
- A817158
- 1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylicdianhydride
- CS-0318267
- 5-NITRO-3-PHENYL-[1,1'-BIPHENYL]-2-OL
- 2423-73-6
- AS-63642
- J-015407
- T72137
- 5'-nitro-[1,1';3',1'']terphenyl-2'-ol
- DB-046376
-
- MDL: MFCD00075055
- インチ: 1S/C18H13NO3/c20-18-16(13-7-3-1-4-8-13)11-15(19(21)22)12-17(18)14-9-5-2-6-10-14/h1-12,20H
- InChIKey: YCXQKJXTGDYKIO-UHFFFAOYSA-N
- ほほえんだ: O([H])C1C(=C([H])C(=C([H])C=1C1C([H])=C([H])C([H])=C([H])C=1[H])[N+](=O)[O-])C1C([H])=C([H])C([H])=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 291.09000
- どういたいしつりょう: 291.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 341
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 2
- トポロジー分子極性表面積: 66
- 疎水性パラメータ計算基準値(XlogP): 4.6
じっけんとくせい
- 色と性状: 未確定
- ゆうかいてん: 137-139 °C (lit.)
- PSA: 66.05000
- LogP: 5.15760
- ようかいせい: 未確定
4-Nitro-2,6-diphenylphenol セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26-37/39
-
危険物標識:
- リスク用語:R36/37/38
4-Nitro-2,6-diphenylphenol 税関データ
- 税関コード:2906299090
- 税関データ:
中国税関コード:
2906299090概要:
29062999090他の芳香族アルコール。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
29062999090他の芳香族アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
4-Nitro-2,6-diphenylphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0674-1g |
4-Nitro-2,6-diphenylphenol |
2423-73-6 | 96.0%(GC) | 1g |
¥825.0 | 2023-09-02 | |
TRC | N498863-50mg |
4-Nitro-2,6-diphenylphenol |
2423-73-6 | 50mg |
$ 65.00 | 2022-06-03 | ||
TRC | N498863-100mg |
4-Nitro-2,6-diphenylphenol |
2423-73-6 | 100mg |
$ 80.00 | 2022-06-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0674-1g |
4-Nitro-2,6-diphenylphenol |
2423-73-6 | 96.0%(GC) | 1g |
¥825.0 | 2022-06-10 | |
eNovation Chemicals LLC | D748480-250mg |
5'-Nitro-[1,1':3',1''-terphenyl]-2'-ol |
2423-73-6 | 98.0% | 250mg |
$155 | 2024-06-07 | |
1PlusChem | 1P003MBB-1g |
5'-Nitro-[1,1':3',1''-terphenyl]-2'-ol |
2423-73-6 | >98.0%(T) | 1g |
$95.00 | 2025-02-20 | |
Ambeed | A536154-1g |
5'-Nitro-[1,1':3',1''-terphenyl]-2'-ol |
2423-73-6 | 95+% | 1g |
$86.0 | 2024-07-28 | |
Aaron | AR003MJN-250mg |
5'-Nitro-[1,1':3',1''-terphenyl]-2'-ol |
2423-73-6 | 98% | 250mg |
$98.00 | 2025-01-22 | |
Crysdot LLC | CD12092611-10g |
5'-Nitro-[1,1':3',1''-terphenyl]-2'-ol |
2423-73-6 | 95+% | 10g |
$338 | 2024-07-24 | |
TRC | N498863-10mg |
4-Nitro-2,6-diphenylphenol |
2423-73-6 | 10mg |
$ 50.00 | 2022-06-03 |
4-Nitro-2,6-diphenylphenol 関連文献
-
Manoj A. Lazar,Walid A. Daoud RSC Adv. 2013 3 4130
-
2. CCXLVIII.—The direct formation of quinones from 2 : 6-disubstituted derivatives of 4-nitrophenolEdward Charles Snell Jones,James Kenner J. Chem. Soc. 1931 1842
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3. Hydrogen bonding in phenylhydrazone derivatives of benzophenone: crystal and molecular structures of benzophenone (2-nitrophenyl)hydrazone, containing an intramolecular NO2? NH ?π bifurcated hydrogen bond, and benzophenone (4-nitrophenyl)hydrazone, containing an intramolecular NH ?π hydrogen bond. Comments on hydrogen bond vagaries in various types of phenylhydrazoneMichael G. B. Drew,Gerald R. Willey J. Chem. Soc. Perkin Trans. 2 1986 215
4-Nitro-2,6-diphenylphenolに関する追加情報
Chemical Profile of 4-Nitro-2,6-diphenylphenol (CAS No. 2423-73-6)
4-Nitro-2,6-diphenylphenol, identified by the Chemical Abstracts Service Number (CAS No.) 2423-73-6, is a significant organic compound with a molecular structure featuring a nitro group and two phenyl substituents. This compound has garnered attention in the chemical and pharmaceutical research communities due to its versatile reactivity and potential applications in synthetic chemistry and material science. The presence of both electron-withdrawing and electron-donating groups in its framework makes it a valuable intermediate in the synthesis of more complex molecules.
The structural motif of 4-Nitro-2,6-diphenylphenol consists of a central benzene ring substituted with nitro groups at the 4-position and phenyl groups at the 2- and 6-positions. This arrangement imparts unique electronic properties to the molecule, making it useful in various chemical transformations. The nitro group, being highly polarizable, facilitates nucleophilic aromatic substitution reactions, while the phenyl rings contribute to steric and electronic effects that can be leveraged in drug design and material development.
In recent years, researchers have been exploring the applications of 4-Nitro-2,6-diphenylphenol in medicinal chemistry. Its ability to undergo selective functionalization has made it a promising candidate for the synthesis of bioactive molecules. For instance, derivatives of this compound have been investigated for their potential as antimicrobial agents. The nitro group can be reduced to an amino group, introducing new reactivity that allows for further derivatization into pharmacophores. Additionally, the phenyl rings can be modified through cross-coupling reactions, enabling the construction of more complex scaffolds.
The pharmaceutical industry has shown interest in 4-Nitro-2,6-diphenylphenol due to its structural similarity to known therapeutic agents. By modifying its core structure, researchers aim to develop novel compounds with improved pharmacokinetic properties and enhanced biological activity. For example, studies have demonstrated that certain derivatives exhibit anti-inflammatory effects by inhibiting specific enzymatic pathways. The versatility of this compound as a starting material allows for rapid screening of analogs with tailored functionalities.
Beyond pharmaceutical applications, 4-Nitro-2,6-diphenylphenol has found utility in materials science. Its aromatic structure and functional groups make it suitable for designing organic semiconductors and conductive polymers. These materials are crucial in the development of flexible electronics and advanced sensors. Researchers have reported successful incorporation of this compound into thin films, where it contributes to charge transport properties essential for optoelectronic devices.
The synthesis of 4-Nitro-2,6-diphenylphenol typically involves nitration of a biphenyl precursor followed by selective functionalization of the aromatic rings. Advances in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for research purposes. Modern techniques such as flow chemistry have been employed to enhance reaction efficiency and scalability.
In academic research, 4-Nitro-2,6-diphenylphenol has been used as a model system to study reaction mechanisms involving nitroaromatic compounds. Its well-defined structure allows chemists to probe electronic effects and steric influences on reaction outcomes. Such studies contribute to a deeper understanding of organic transformations and inform the design of more efficient synthetic routes.
The environmental impact of 4-Nitro-2,6-diphenylphenol is also a topic of interest. While its applications are numerous, proper handling and disposal are essential to minimize ecological risks. Researchers are investigating green chemistry approaches to reduce waste and improve sustainability in its production process.
Future directions in the study of 4-Nitro-2,6-diphenylphenol include exploring its role in drug discovery and developing new materials with enhanced performance characteristics. Collaborative efforts between chemists, biologists, and engineers will likely drive innovation in this field. As synthetic techniques continue to evolve, the potential applications of this compound are expected to expand further.
In conclusion,4-Nitro-2,6-diphenylphenol (CAS No. 2423-73-6) is a multifaceted compound with significant implications in pharmaceuticals and materials science. Its unique structural features enable diverse chemical transformations that make it valuable for both academic research and industrial applications.
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